"2-Amino-5-bromo-4-fluorobenzoic acid" physical and chemical properties
"2-Amino-5-bromo-4-fluorobenzoic acid" physical and chemical properties
An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Amino-5-bromo-4-fluorobenzoic acid, a halogenated derivative of anthranilic acid, is a specialized organic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic substitution pattern—featuring an amine, a carboxylic acid, and two different halogens on a benzene ring—renders it a highly versatile synthetic building block. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry for modulating a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and reactivity of 2-Amino-5-bromo-4-fluorobenzoic acid. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such functionalized scaffolds to construct novel, complex molecules with potential therapeutic applications.
Part 1: Core Physicochemical Properties
The unique arrangement of functional groups on the aromatic ring dictates the compound's physical characteristics and chemical behavior.
Caption: Chemical structure of 2-Amino-5-bromo-4-fluorobenzoic acid.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-amino-5-bromo-4-fluorobenzoic acid | [3] |
| CAS Number | 143945-65-7 | [4][5] |
| Molecular Formula | C₇H₅BrFNO₂ | [4][5] |
| Molecular Weight | 234.02 g/mol | [4] |
| Appearance | Off-white to brown solid | [4] |
| Melting Point | 215-217 °C | [4] |
| Boiling Point | 343.6 ± 42.0 °C (Predicted) | [4] |
| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.49 ± 0.10 (Predicted) | [4] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
| InChIKey | RPHQHEBXMAGQKB-UHFFFAOYSA-N |[4] |
Part 2: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical for any chemical intermediate. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Illustrative Spectroscopic Data of Isomer 2-Amino-4-bromo-5-fluorobenzoic acid
| Technique | Data | Interpretation | Source |
|---|---|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆) δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H) | Signals correspond to aromatic protons and the amine/carboxylic acid protons. The broad singlet is characteristic of exchangeable protons (NH₂ and COOH). | [6] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 | Peaks represent the seven carbon atoms of the molecule, including the carbonyl carbon (~170.5 ppm) and carbons attached to electronegative atoms (F, Br, N). | [6] |
| IR (neat) | 3494, 3351 cm⁻¹ (N-H stretch), 3053, 3038 cm⁻¹ (C-H aromatic stretch), 1521 cm⁻¹ (C=O stretch) | The distinct peaks confirm the presence of the primary amine and carboxylic acid functional groups. | [6] |
| HRMS (ESI) | m/z: calcd for C₇H₅BrFNO₂ [M+H]⁺ 233.9560, found 233.9551 | The high-resolution mass spectrometry data confirms the elemental composition and molecular weight of the compound. |[6] |
Part 3: Synthesis and Reactivity
Chemical Reactivity
The synthetic utility of 2-amino-5-bromo-4-fluorobenzoic acid stems from its multiple, orthogonally reactive functional groups.
-
Amino Group: The primary amine is nucleophilic and can undergo diazotization (e.g., Sandmeyer reaction) to be replaced by a wide range of substituents. It can also be acylated or alkylated.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a handle for conjugation to other molecules.
-
Bromo Substituent: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Aromatic Ring: The ring can undergo further electrophilic substitution, although the existing substituents heavily influence the position and feasibility of such reactions.
Caption: Key reactivity sites of 2-Amino-5-bromo-4-fluorobenzoic acid.
Synthetic Protocol: A Representative Pathway
While specific preparations can be proprietary, a common and logical approach to synthesizing substituted anthranilic acids involves the reduction of a corresponding nitrobenzoic acid. The synthesis of the isomer 2-amino-4-bromo-5-fluorobenzoic acid proceeds via the catalytic hydrogenation of 4-bromo-5-fluoro-2-nitrobenzoic acid.[7] The following protocol adapts this validated methodology.
Objective: To synthesize 2-Amino-5-bromo-4-fluorobenzoic acid from its nitro precursor.
Materials:
-
5-bromo-4-fluoro-2-nitrobenzoic acid (starting material)
-
5% Platinum on Carbon (Pt/C), 50% wet (catalyst)
-
Isopropyl acetate (solvent)
-
Toluene (solvent for workup)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Vessel Preparation: Add 5-bromo-4-fluoro-2-nitrobenzoic acid and isopropyl acetate to a hydrogenation-rated reaction vessel.
-
Inerting: Purge the vessel headspace with nitrogen gas three times to remove oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pt/C catalyst.
-
Hydrogenation: Displace the nitrogen headspace with hydrogen gas (three cycles). Stir the reaction mixture vigorously under a positive pressure of hydrogen at 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 24-48 hours).
-
Post-Reaction Purge: Once complete, purge the vessel headspace with nitrogen gas three times to safely remove all hydrogen.
-
Workup:
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Rinse the reaction vessel and filter cake with additional isopropyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Perform a solvent swap to toluene and continue concentration to precipitate the product.
-
-
Isolation: Isolate the solid product by filtration, wash with cold toluene, and dry under vacuum at 50 °C to yield 2-Amino-5-bromo-4-fluorobenzoic acid.
Part 4: Applications in Research and Drug Development
The primary value of 2-amino-5-bromo-4-fluorobenzoic acid lies in its role as a key intermediate for building more complex molecular architectures.
Heterocyclic Synthesis
This compound is a valuable precursor for synthesizing fused heterocyclic systems, which form the core of many pharmaceuticals. A prominent application is in the construction of quinazolinone scaffolds.[3] The amino and carboxylic acid groups can react with a suitable one-carbon source (like formamide or an orthoester) to form the pyrimidine ring of the quinazolinone system.
Caption: Workflow from building block to a diverse molecular library.
Role in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal chemists.[1] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid or amino group in this molecule. This modulation can significantly impact a drug's solubility, membrane permeability, and binding interactions with its target protein. Furthermore, replacing a hydrogen atom with a fluorine atom at a site of metabolic action can block enzymatic degradation, thereby increasing the drug's half-life.[2] As a fluorinated building block, this compound allows for the systematic introduction of these beneficial properties into new chemical entities.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-amino-5-bromo-4-fluorobenzoic acid is not universally available, the hazard profile is expected to be very similar to its 4-bromo-5-fluoro isomer due to the identical functional groups.
Table 3: Summary of Potential Hazards (Based on Isomer Data)
| Hazard Type | GHS Classification and Statement | Source(s) |
|---|---|---|
| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [8] |
| Skin Irritation | Warning: H315 (Causes skin irritation) | [8] |
| Eye Irritation | Warning: H319 (Causes serious eye irritation) | [8] |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) |[8] |
Recommended Safe Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.
Conclusion
2-Amino-5-bromo-4-fluorobenzoic acid is a valuable and highly functionalized chemical intermediate. Its combination of reactive sites makes it an ideal starting point for the synthesis of complex heterocyclic structures relevant to drug discovery. The strategic inclusion of a fluorine atom provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules. Proper understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the laboratory.
References
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Supporting Information. (n.d.). Angew. Chem. Int. Ed.. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Amino-5-bromo-4-fluorobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
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Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
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